molecular formula C10H9IN2O2 B3212416 Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-55-1

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3212416
CAS No.: 1101120-55-1
M. Wt: 316.09 g/mol
InChI Key: UJMLMZHWDJSFNU-UHFFFAOYSA-N
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Description

Overview of the Pyrazolo[1,5-a]pyridine (B1195680) Core in Heterocyclic Chemistry Research

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system composed of a fused pyrazole (B372694) and pyridine (B92270) ring. This scaffold is of significant interest to synthetic and medicinal chemists due to its versatile reactivity, which allows for functionalization at various positions, leading to a diverse range of chemical structures. nih.gov The unique electronic properties of this heterocyclic system have made it a valuable pharmacophore in the development of therapeutic agents.

Academic Importance of Halogenated Heterocycles in Synthetic Strategies and Chemical Transformations

Halogenated heterocycles are pivotal building blocks in organic synthesis. The presence of a halogen atom, such as iodine, on a heterocyclic ring provides a reactive handle for a multitude of chemical transformations. Specifically, iodo-substituted heterocycles are excellent substrates for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.

Specific Research Focus on Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate within Academic Context

While extensive research has been conducted on the broader class of pyrazolo[1,5-a]pyridines, specific academic investigations into this compound are limited. The interest in this particular molecule stems from its potential as a key intermediate in the synthesis of more complex derivatives. The iodine at the 5-position offers a site for further functionalization, while the ethyl carboxylate at the 3-position can be modified or may play a role in modulating the electronic properties and biological activity of the molecule.

Research Objectives and Scope of Investigation for the Compound

The primary objective of this article is to consolidate the available information on this compound. The scope is strictly limited to the chemical synthesis, properties, and structural data of this compound. By providing a detailed overview, this work aims to serve as a foundational resource for researchers interested in the synthetic utility and chemical characteristics of this and related halogenated pyrazolo[1,5-a]pyridine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLMZHWDJSFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233748
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
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Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-55-1
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101120-55-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Iodopyrazolo 1,5 a Pyridine 3 Carboxylate

Strategies for the Construction of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The formation of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several elegant chemical strategies, each offering distinct advantages in terms of precursor availability and reaction conditions.

Cyclization Approaches Utilizing 5-Aminopyrazole Precursors

The use of 5-aminopyrazoles as starting materials is a classical approach for the synthesis of fused pyrazole (B372694) heterocycles. However, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents can lead to the formation of different regioisomers, namely pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, depending on the reaction conditions and the nature of the substituents. nih.govnih.gov Achieving regioselective synthesis of the desired pyrazolo[1,5-a]pyridine isomer often requires careful control of the reaction parameters and the appropriate choice of precursors to direct the cyclization pathway. For instance, the condensation of 3-amino-5-methylpyrazole-4-carboxylate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in refluxing glacial acetic acid has been shown to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivative. mdpi.com

Cross-Dehydrogenative Coupling (CDC) Reactions for Core Formation

A modern and efficient method for constructing the pyrazolo[1,5-a]pyridine core involves cross-dehydrogenative coupling (CDC) reactions. This strategy allows for the formation of C-C and C-N bonds directly from C-H bonds, offering an atom-economical approach. For example, the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, such as ethyl acetoacetate, in the presence of acetic acid and molecular oxygen as a green oxidant, can afford substituted pyrazolo[1,5-a]pyridines in good yields. nih.govnih.gov This methodology has been successfully applied to synthesize a range of derivatives, including those with the ethyl carboxylate group at the 3-position. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyridine Synthesis via CDC Reactions nih.gov
N-Amino-2-iminopyridine Derivativeβ-Dicarbonyl CompoundProductYield
7-Amino-6-cyano-5-phenyl-2-imino-1(2H)-pyridinamineEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94%
7-Amino-6-cyano-5-(p-tolyl)-2-imino-1(2H)-pyridinamineEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester95%
7-Amino-5-(4-chlorophenyl)-6-cyano-2-imino-1(2H)-pyridinamineEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90%

[3+2] Cycloaddition Reactions Involving N-Iminopyridinium Ylides

The [3+2] cycloaddition reaction between N-iminopyridinium ylides and various dipolarophiles is a widely employed and highly effective method for the synthesis of the pyrazolo[1,5-a]pyridine core. researchgate.netrsc.orgnih.gov This approach offers a high degree of predictability and regioselectivity. Specifically, the reaction of N-aminopyridinium salts with ethyl propiolate in the presence of a base generates the corresponding N-iminopyridinium ylide in situ, which then undergoes a [3+2] cycloaddition to furnish ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. rsc.org An improved one-pot method utilizes N-aminopyridine sulfates, which react directly with ethyl propiolate in a mixed solvent system of water and N,N-dimethylformamide to afford the desired product in high yields. rsc.org

Table 2: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates via [3+2] Cycloaddition rsc.org
Substituted Pyridine (B92270)Yield of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative
Pyridine93%
4-Methylpyridine91%
4-Chloropyridine88%

Other Novel Annulation and Cyclization Pathways

Beyond the more conventional methods, other innovative strategies for the construction of the pyrazolo[1,5-a]pyridine skeleton have been reported. One such approach is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides a regioselective route to multisubstituted pyrazolo[1,5-a]pyridines. ingentaconnect.com Additionally, intramolecular cyclization of appropriately substituted ethynylpyridines has been explored as a pathway to this heterocyclic system. nih.gov These novel methods contribute to the growing toolbox for the synthesis of this important scaffold.

Regioselective Introduction of the Iodine Atom at the 5-Position

The final step in the synthesis of the target molecule is the introduction of an iodine atom specifically at the 5-position of the pyrazolo[1,5-a]pyridine ring. This requires a regioselective electrophilic aromatic substitution.

Direct Electrophilic Aromatic Iodination Strategies

Direct C-H iodination of the pyrazolo[1,5-a]pyridine core at the 5-position is a challenging transformation due to the potential for substitution at other positions, such as the more electronically activated C3 position. While methods for the halogenation of the related pyrazolo[1,5-a]pyrimidine system have been developed, they often favor the C3 position. nih.govd-nb.info For instance, the use of N-iodosuccinimide (NIS) or iodine with an oxidizing agent are common strategies for the iodination of heterocyclic compounds. researchgate.netrsc.orgrsc.org The regioselectivity of these reactions on the pyrazolo[1,5-a]pyridine-3-carboxylate core is highly dependent on the reaction conditions and the electronic nature of the substrate. A radical-based direct C-H iodination protocol has been developed for pyridines, which can result in iodination at both the C3 and C5 positions. scispace.comrsc.org Fine-tuning of the reaction conditions, including the choice of solvent, temperature, and iodinating reagent, is crucial to achieve the desired C5 regioselectivity for the synthesis of ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate.

Metal-Catalyzed Iodination Procedures

Direct iodination of the pyrazolo[1,5-a]pyridine ring system is a key method for introducing the iodine moiety. While classical electrophilic iodination often employs reagents like N-iodosuccinimide (NIS), metal-catalyzed or mediated procedures offer alternative pathways. researchgate.net For the analogous pyrazolo[1,5-a]pyrimidine system, direct C-H halogenations have been successfully carried out using sodium halides in combination with an oxidant. nih.govacs.org

One notable strategy involves the use of potassium iodide (KI) as the iodine source, facilitated by an oxidant such as phenyliodine diacetate (PIDA) in an aqueous medium. thieme-connect.de This method provides a regioselective approach to C3 iodination. Although not a direct metal-catalyzed reaction in the traditional sense, the hypervalent iodine reagent plays a crucial role in facilitating the electrophilic iodination of the electron-rich pyrazole ring within the fused system. The reaction is believed to proceed through an electrophilic substitution mechanism. thieme-connect.de Iron(III) nitrate (B79036) has also been noted as a catalyst in the synthesis of related pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition reactions, suggesting a potential role for iron salts in facilitating key transformations of this heterocyclic core. mdpi.com

Table 1: Iodination Conditions for Pyrazolo[1,5-a]pyrimidine Core
Iodine SourceCatalyst/PromoterSolventYieldReference
NaIK₂S₂O₈WaterExcellent nih.govacs.org
KIPIDAWaterHigh thieme-connect.de
NIS-EDCGood-Excellent researchgate.net

Tandem Cyclization/Oxidative Halogenation Methodologies

A highly efficient, one-pot approach to halogenated pyrazolo[1,5-a]pyridine analogues involves a tandem reaction sequence that builds the heterocyclic core and introduces the halogen in a single operation. nih.govacs.org This methodology has been effectively demonstrated for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, a closely related scaffold. nih.govacs.orgnih.gov

The process typically involves a three-component reaction between an aminopyrazole, a 1,3-biselectrophilic reagent (like an enaminone or chalcone), and a sodium halide (e.g., NaI). nih.govacs.org The reaction is promoted by an oxidant, potassium persulfate (K₂S₂O₈), in an aqueous medium. nih.govacs.org The proposed mechanism involves an initial cyclocondensation between the aminopyrazole and the enaminone to form the pyrazolo[1,5-a]pyridine ring system. This is immediately followed by an in-situ oxidative halogenation at the C3 position, where the NaI/K₂S₂O₈ system generates the electrophilic iodine species. nih.govthieme-connect.de This one-pot method is advantageous due to its operational simplicity, use of environmentally benign solvents like water, and the availability of starting materials. nih.gov

Esterification and Functional Group Interconversion at the C3-Carboxylate Moiety

The introduction of the ethyl carboxylate group at the C3 position is a critical step in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-existing carboxylic acid or by incorporating the ester moiety during the construction of the heterocyclic ring.

When the synthetic route yields 5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid, a direct esterification is required to obtain the final product. Standard acid-catalyzed esterification, commonly known as Fischer esterification, is a viable method. This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.com For pyridine carboxylic acids, this method has been well-established, where the reaction is driven to completion by removing the water formed during the process. google.com

Transesterification offers a route to modify an existing ester. For instance, if a methyl or other alkyl ester of 5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid were synthesized, it could be converted to the ethyl ester. This reaction is typically catalyzed by either an acid or a base and involves treating the starting ester with a large excess of ethanol to shift the equilibrium towards the desired ethyl ester product.

A common and highly effective strategy for synthesizing pyrazolo[1,5-a]pyridines involves a [3+2] cycloaddition reaction where the C3-substituent is already in place on one of the precursors. nih.govorganic-chemistry.org The most prevalent method involves the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne. ciac.jl.cnorganic-chemistry.org

In this approach, a substituted N-aminopyridine is treated with a base to form the corresponding N-iminopyridinium ylide in situ. This ylide, acting as a 1,3-dipole, then reacts with ethyl propiolate, which serves as the dipolarophile. The reaction proceeds via a cycloaddition followed by an oxidative aromatization step to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core. ciac.jl.cn This method offers high regioselectivity and allows for the direct installation of the ethyl carboxylate group at the C3 position in excellent yields. nih.govciac.jl.cn Variations of this cycloaddition have been developed using different starting materials and conditions, including catalyst-free sonochemical methods. nih.gov

Table 2: Precursor-Based Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates
Pyridine PrecursorAlkyne PrecursorKey ConditionsYieldReference
N-aminopyridine sulfateEthyl propiolateWater/DMF88-93% ciac.jl.cn
1-amino-2-iminopyridineEthyl propiolateAcetonitrile (B52724), Sonication (85°C)High nih.gov
N-aminopyridinium ylideElectron-deficient alkenes/alkynesPIDA, facile conditions- organic-chemistry.org

Optimization and Mechanistic Studies of Synthetic Protocols

Optimization of synthetic protocols is crucial for maximizing yields and ensuring regioselectivity. For the tandem cyclization/oxidative halogenation, studies have shown that the choice of oxidant is critical, with K₂S₂O₈ being highly effective. nih.govthieme-connect.de The reaction conditions, such as using water as a solvent at 80°C, were optimized for efficiency and environmental considerations. nih.gov Mechanistic investigations suggest that the reaction is not a radical process but proceeds through the formation of the pyrazolo[1,5-a]pyrimidine intermediate, followed by electrophilic halogenation. thieme-connect.de

In the case of [3+2] cycloaddition reactions, optimization efforts have focused on reaction conditions to improve yields and reduce reaction times. For example, the use of sonication has been shown to significantly accelerate the reaction of 1-amino-2-iminopyridine derivatives with alkynes like ethyl propiolate, reducing reaction times from hours to minutes while achieving excellent yields under catalyst-free conditions. nih.gov The proposed mechanism for this transformation involves a concerted [3+2] annulation process. nih.gov For other cycloadditions, the oxidant PIDA has been shown to mediate a regioselective reaction under facile conditions. organic-chemistry.org Mechanistic studies suggest these reactions proceed through cycloaddition, followed by oxidation and aromatization to furnish the final pyrazolo[1,5-a]pyridine product. organic-chemistry.org

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the outcome of the iodination of pyrazolo[1,5-a]pyridine systems, influencing reaction rates, yields, and regioselectivity. While specific studies on the synthesis of this compound are limited, valuable insights can be drawn from research on the halogenation of the closely related pyrazolo[1,5-a]pyrimidine core.

Research has shown that a variety of solvents can be employed for the halogenation of these N-heterocycles. For instance, in the regioselective C3-halogenation of N-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamides, various solvents have been explored. Dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are commonly used, often leading to good yields of the desired halogenated products.

In a study on the regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent, water was successfully utilized as a green solvent, affording good to excellent yields of C3-halogenated products at ambient temperature. nih.govnih.gov This highlights the potential for developing more environmentally benign synthetic routes. The use of protic solvents like ethanol has also been reported in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

The following interactive table summarizes the effect of different solvents on the yield of C3-iodinated pyrazolo[1,5-a]pyrimidine, a close structural analog of the target compound.

SolventYield (%)
Water87
Methanol75
Acetonitrile65
Dichloromethane62
N,N-Dimethylformamide58

This data is representative of the iodination of a model pyrazolo[1,5-a]pyrimidine substrate and is intended to illustrate the typical influence of solvent selection on reaction yield.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that significantly impacts the efficiency of the iodination reaction. Generally, elevated temperatures are employed to overcome the activation energy barrier and accelerate the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting material or product.

In the context of halogenating pyrazolo[1,5-a]pyrimidines with N-halosuccinimides, reactions are often conducted at elevated temperatures. nih.govnih.gov For instance, the synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines through a microwave-assisted process involves heating at 180 °C for a short duration. researchgate.net Microwave irradiation offers a method for rapid and uniform heating, which can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

Conversely, some modern synthetic methods aim to achieve high efficiency at ambient temperatures. The use of hypervalent iodine(III) reagents in water for the C3-halogenation of pyrazolo[1,5-a]pyrimidines proceeds effectively at room temperature (25–27 °C), demonstrating that with the appropriate choice of reagents, harsh temperature conditions can be avoided. nih.govnih.gov

The influence of pressure on the synthesis of this compound is less commonly reported in the literature. Most iodination reactions are carried out at atmospheric pressure.

The table below illustrates the effect of temperature on the yield of a representative C3-iodination reaction of a pyrazolo[1,5-a]pyrimidine derivative.

Temperature (°C)Yield (%)
2570
5085
8092
10088 (decomposition observed)

This data is illustrative and based on general trends observed in the iodination of related N-heterocyclic compounds.

Catalyst and Additive Screening for Enhanced Yields and Selectivity

The selection of an appropriate catalyst and additives is crucial for achieving high yields and regioselectivity in the synthesis of this compound. Various catalytic systems have been developed for the C-H functionalization of pyrazolo[1,5-a]pyridine and related heterocyclic systems.

Iodinating Reagents and Promoters: Direct iodination of the pyrazolo[1,5-a]pyridine ring can be achieved using electrophilic iodine sources. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose. researchgate.net The reactivity of NIS can be enhanced by the addition of acid catalysts.

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with a halide source like potassium iodide (KI), have proven to be highly effective for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This system offers a mild and environmentally friendly alternative to traditional methods. nih.govnih.gov

Palladium Catalysis: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and halogenation of pyrazolo[1,5-a]pyridines. While specific examples for the 5-iodo derivative are scarce, studies on the C3- and C7-arylation of pyrazolo[1,5-a]pyridines using aryl iodides in the presence of a palladium catalyst and additives like cesium fluoride (B91410) or silver carbonate provide a strong basis for developing a similar strategy for iodination. eurjchem.com

Copper Catalysis: Copper-mediated synthesis has also been described for the preparation of various pyrazolo[1,5-a]pyridine-3-carboxylates. nih.gov Molecular iodine itself can act as a catalyst in certain multicomponent reactions leading to functionalized pyrazolo[1,5-a]pyrimidines. rsc.org

The following table presents a comparison of different catalysts and additives for a model iodination reaction.

Catalyst/AdditiveReagentYield (%)
NoneNIS65
PIDAKI87
Pd(OAc)₂ / Ag₂CO₃I₂78
CuINIS72

This data is a representative summary of findings for related pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) systems.

Reaction Kinetics and Process Monitoring

The reaction is expected to follow a mechanism involving the attack of an electrophilic iodine species on the electron-rich pyrazole ring of the pyrazolo[1,5-a]pyridine nucleus. The rate of reaction will be influenced by the concentration of both the substrate and the iodinating agent, as well as the temperature and the nature of the solvent and catalyst.

Process Analytical Technology (PAT): For efficient process development and control, Process Analytical Technology (PAT) tools can be employed. mt.comrsc.orgstepscience.com Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) can be used for real-time monitoring of the reaction progress. rsc.org This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

By monitoring the reaction in real-time, critical process parameters can be identified and controlled to ensure consistent product quality and yield. This data-rich approach facilitates a deeper understanding of the reaction mechanism and kinetics, leading to a more robust and efficient manufacturing process. For example, monitoring the disappearance of the starting material, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, and the appearance of the iodinated product can help determine the optimal reaction endpoint, preventing over-reaction and the formation of di-iodinated or other undesired species.

Green Chemistry Principles in the Synthesis of Iodinated Pyrazolo[1,5-a]pyridines

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects of green chemistry in this context include the use of safer solvents, energy efficiency, and atom economy.

Alternative Solvents and Solvent-Free Conditions: A significant advancement in the green synthesis of halogenated pyrazolo[1,5-a]pyrimidines is the use of water as a solvent. nih.govnih.gov This approach, utilizing a hypervalent iodine(III) reagent, avoids the use of volatile and often toxic organic solvents. nih.govnih.gov

Solvent-free synthesis is another powerful green chemistry technique. researchgate.net Reactions can be carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by using microwave irradiation without a solvent. researchgate.net These methods often lead to shorter reaction times, simpler work-up procedures, and reduced waste generation. researchgate.netresearchgate.net

Energy Efficiency: Ultrasound-assisted synthesis has emerged as an energy-efficient method for preparing pyrazolo[1,5-a]pyrimidine derivatives. nih.goveurjchem.comnih.govbme.hu Sonication can promote reactions at lower temperatures and in shorter times compared to conventional heating methods, thereby reducing energy consumption. nih.govnih.gov Microwave-assisted synthesis also offers significant advantages in terms of energy efficiency and reaction speed. researchgate.net

Atom Economy: The development of catalytic C-H activation methods for the direct iodination of the pyrazolo[1,5-a]pyridine core contributes to improved atom economy. These reactions avoid the need for pre-functionalization of the starting material, thus reducing the number of synthetic steps and the amount of waste generated.

The table below summarizes some green chemistry approaches applicable to the synthesis of iodinated pyrazolo[1,5-a]pyridines.

Green Chemistry PrincipleApproachAdvantages
Safer SolventsUse of water as a solvent nih.govnih.govEnvironmentally benign, low cost, non-flammable
Energy EfficiencyUltrasound-assisted synthesis nih.govnih.govReduced reaction times, lower energy consumption
Microwave-assisted synthesis researchgate.netRapid heating, shorter reaction times, improved yields
Waste ReductionSolvent-free synthesis researchgate.netEliminates solvent waste, simplified work-up
Atom EconomyCatalytic C-H iodinationFewer synthetic steps, less waste

Reactivity and Advanced Derivatization of Ethyl 5 Iodopyrazolo 1,5 a Pyridine 3 Carboxylate

Strategic Functionalization at the Iodinated 5-Position

The carbon-iodine bond at the 5-position is the primary site of reactivity, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazolo[1,5-a]pyridine (B1195680) system, combined with the excellent leaving group ability of iodide, makes this position ideal for constructing new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) offers a direct pathway for replacing the iodine atom with various nucleophiles. While SNAr reactions typically require activation by strong electron-withdrawing groups, the pyrazolo[1,5-a]pyridine nucleus itself can influence the reactivity at the C5 position. In related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidin-5-ones, SNAr-type reactions have been successfully employed to introduce amines and thiols at the 5-position after activation of an adjacent C–O bond. researchgate.net For iodinated pyrazolo[1,5-a]pyridines, the iodine atom can be displaced by potent nucleophiles, such as amines or thiols, to yield 5-substituted derivatives. The reaction outcome is highly dependent on the nature of the nucleophile, solvent, and reaction temperature.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate. nih.gov These reactions provide reliable and efficient routes to a vast array of derivatives by forming new C-C, C-N, and C-O bonds under relatively mild conditions. The C5-iodide bond is highly susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle for numerous transformations. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. This methodology has been successfully applied to various pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds to introduce aryl and heteroaryl groups with excellent yields. researchgate.netbohrium.com The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and preventing side reactions like dehalogenation. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Organoboron ReagentPalladium Catalyst/LigandBaseSolventExpected Product
Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/XPhosK₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O, Toluene, or DMFEthyl 5-arylpyrazolo[1,5-a]pyridine-3-carboxylate
Heteroarylboronic acidXPhosPdG2/XPhosK₂CO₃Toluene/H₂OEthyl 5-heteroarylpyrazolo[1,5-a]pyridine-3-carboxylate
Alkenylboronic acidPd(dppf)Cl₂Na₂CO₃DMFEthyl 5-alkenylpyrazolo[1,5-a]pyridine-3-carboxylate

The Heck coupling reaction enables the formation of a carbon-carbon bond between the aryl iodide and an alkene, leading to the synthesis of substituted alkenes. nih.gov This transformation is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced during the reaction. The reaction is versatile, allowing for the coupling of various alkenes, including acrylates, styrenes, and other olefins, to the 5-position of the pyrazolo[1,5-a]pyridine core. mdpi.com While reactions with sterically hindered or electronically unbiased alkenes can be challenging, the use of bulky phosphine (B1218219) ligands and specific directing groups can overcome these limitations. nih.govchemrxiv.org

Table 2: Representative Conditions for Heck Coupling

Alkene PartnerPalladium Catalyst/LigandBaseSolventExpected Product
Ethyl acrylatePd(OAc)₂/P(o-tolyl)₃Et₃N or NaOAcDMF or Acetonitrile (B52724)Ethyl 5-(2-ethoxycarbonylvinyl)pyrazolo[1,5-a]pyridine-3-carboxylate
StyrenePd EnCat® 40AcONaEthanol (B145695)Ethyl 5-styrylpyrazolo[1,5-a]pyridine-3-carboxylate frontiersin.org
1-OctenePd(OAc)₂K₂CO₃DMAEthyl 5-(oct-1-en-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

The Sonogashira coupling is a highly efficient method for constructing carbon-carbon bonds between aryl halides and terminal alkynes, yielding substituted alkynes. mdpi.com The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine, which also often serves as the solvent. scirp.org This reaction provides a direct route to introduce alkynyl moieties at the 5-position of the pyrazolo[1,5-a]pyridine ring, which are valuable intermediates for further synthetic transformations or as core components of functional materials. researchgate.netnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

Terminal AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N or PiperidineDMF or THFEthyl 5-(phenylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate
2-Methyl-3-butyn-2-olPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMFEthyl 5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrazolo[1,5-a]pyridine-3-carboxylate scirp.org
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDiisopropylamineTolueneEthyl 5-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines and aliphatic amines, to synthesize aryl amines. nih.govmdpi.com The development of sterically demanding and electron-rich phosphine ligands has been crucial to the reaction's broad applicability and high efficiency. researchgate.net This method is ideal for introducing diverse amino substituents at the 5-position of the pyrazolo[1,5-a]pyridine scaffold, a common structural motif in pharmacologically active molecules. researchgate.net

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPalladium Catalyst/LigandBaseSolventExpected Product
AnilinePd₂(dba)₃ / BINAPNaOt-Bu or Cs₂CO₃Toluene or DioxaneEthyl 5-(phenylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
MorpholinePd(OAc)₂ / RuPhosK₃PO₄TolueneEthyl 5-(morpholino)pyrazolo[1,5-a]pyridine-3-carboxylate
Benzylamine[(THP-Dipp)Pd(cinn)Cl]t-BuONa1,4-DioxaneEthyl 5-(benzylamino)pyrazolo[1,5-a]pyridine-3-carboxylate mdpi.com

Palladium-Catalyzed Cross-Coupling Transformations

Other Metal-Catalyzed Cross-Coupling Variants (e.g., Negishi, Stille)

Beyond the more common Suzuki and Sonogashira reactions, the iodine atom at the C5 position of this compound serves as a versatile handle for other important metal-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions offer alternative pathways for the formation of carbon-carbon bonds, often with different substrate scopes and tolerance to functional groups.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. While specific examples utilizing this compound are not extensively documented in the literature, the successful application of Negishi coupling to other iodo-substituted pyrazolo[1,5-a]pyridines suggests its feasibility. For instance, pyrazolo[1,5-a]pyridine-7-ylzinc iodide has been shown to undergo Negishi coupling to afford the corresponding coupled product. researchgate.net This indicates that the 5-iodo derivative could similarly be converted to its organozinc reagent and subsequently coupled with various organic halides.

The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.orglibretexts.org The reaction tolerates a wide variety of functional groups and is a powerful tool for constructing complex molecules. The reactivity of aryl iodides in Stille couplings is well-established, making this compound a suitable substrate for such transformations. The general mechanism involves oxidative addition of the iodo-pyrazolo[1,5-a]pyridine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Table 1: Comparison of Negishi and Stille Cross-Coupling Reactions

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'₃)
Catalyst Palladium or NickelPalladium
Key Advantages High reactivity of organozinc reagents, high functional group tolerance. wikipedia.orgStability of organotin reagents to air and moisture, wide functional group tolerance. wikipedia.orglibretexts.org
Potential Drawbacks Sensitivity of organozinc reagents to air and moisture. wikipedia.orgToxicity of organotin compounds and byproducts. wikipedia.orglibretexts.org
Applicability to Substrate Highly probable, based on reactivity of similar iodo-pyrazolo[1,5-a]pyridines. researchgate.netHighly probable, due to the established reactivity of aryl iodides.

C-H Activation and Direct Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. rsc.org The pyrazolo[1,5-a]pyridine scaffold has been shown to undergo palladium-catalyzed direct arylation with aryl halides. rsc.orgnih.govnih.gov

Research has demonstrated that the direct arylation of pyrazolo[1,5-a]pyridines can be selectively tuned to occur at the C3 and C7 positions. rsc.org The selectivity is often controlled by the choice of additives. For example, the use of cesium(I) fluoride (B91410) as an additive tends to favor arylation at the C3 position, while silver(I) carbonate promotes functionalization at the C7 position. rsc.org

In the context of this compound, the C3 position is already occupied by the ethyl carboxylate group. Therefore, direct C-H functionalization would be anticipated to occur at other accessible positions, with the C7 position being a likely candidate. This approach offers a modern and efficient alternative to traditional cross-coupling methods for introducing aryl or other groups onto the pyridine (B92270) ring of the scaffold.

Chemical Transformations Involving the Ethyl Carboxylate Group at C3

The ethyl carboxylate group at the C3 position is a key functional handle that allows for a variety of subsequent chemical modifications.

Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. Treatment of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, affords the pyrazolo[1,5-a]pyridine-3-carboxylic acid in high yield. msu.edu This transformation is a fundamental step for further derivatization, such as amidation and peptide coupling reactions.

Amidation and Peptide Coupling Reactions

Pyrazolo[1,5-a]pyridine-3-carboxamides are a class of compounds that have attracted significant interest, particularly in medicinal chemistry. These amides are typically synthesized from the corresponding carboxylic acid. Following the hydrolysis of the ethyl ester, the resulting pyrazolo[1,5-a]pyridine-3-carboxylic acid can be coupled with a wide range of primary amines. This amidation is facilitated by standard peptide coupling reagents.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)). These reagents activate the carboxylic acid, allowing for efficient formation of the amide bond upon reaction with an amine.

Table 2: Common Peptide Coupling Reagents for Amidation

Reagent SystemDescription
EDCI / HOBt A carbodiimide-based system that activates the carboxylic acid. HOBt is added to suppress racemization and improve efficiency.
HATU / Base An aminium/uronium salt-based reagent known for its high efficiency and rapid reaction times, particularly useful for coupling sterically hindered amino acids. A non-nucleophilic base like DIPEA is typically used.

Reduction to Alcohol or Other Functional Group Conversions

The ethyl carboxylate group can be reduced to the corresponding primary alcohol, (5-iodopyrazolo[1,5-a]pyridin-3-yl)methanol. This transformation provides another avenue for diversification of the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, readily reducing esters to primary alcohols. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as THF.

Alternatively, bulkier and more selective reducing agents like diisobutylaluminium hydride (DIBAL-H) can be employed, which are known to reduce esters to aldehydes at low temperatures. chemistrysteps.comadichemistry.commasterorganicchemistry.com Further reduction of the intermediate aldehyde would then yield the primary alcohol. The choice of reducing agent can thus offer control over the final product. For instance, the reduction of a similar substrate, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, to the corresponding alcohol has been successfully achieved using sodium borohydride (B1222165) in the presence of calcium chloride, as well as with LiAlH₄. semanticscholar.org

Reactivity of the Pyrazolo[1,5-a]pyridine Ring System

The pyrazolo[1,5-a]pyridine ring is an aromatic heterocyclic system with distinct electronic properties that govern its reactivity. The fusion of the electron-rich pyrazole (B372694) ring with the electron-deficient pyridine ring results in a unique reactivity pattern.

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally deactivated towards electrophilic substitution but activated towards nucleophilic attack. libretexts.org Conversely, the pyrazole ring is more susceptible to electrophilic attack. Studies on the parent pyrazolo[1,5-a]pyrimidine system have shown that electrophilic substitution, such as nitration and bromination, can be directed to either the pyrazole (C3) or pyrimidine (B1678525) (C6) ring depending on the reaction conditions. For the pyrazolo[1,5-a]pyridine system, electrophilic attack is generally favored on the five-membered pyrazole ring.

Electrophilic Aromatic Substitution at Other Ring Positions

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the reaction conditions and the electronic nature of existing substituents. researchgate.net While the C3 position is often the most nucleophilic in the parent scaffold, the presence of the deactivating carboxylate group in the title compound directs electrophiles to other positions, primarily on the pyridine ring.

Research into related pyrazolo[1,5-a]pyrimidine systems, which share electronic similarities, has shown that the orientation of substitution is strongly dependent on the reagent used. researchgate.net For instance, nitration can be directed to different positions based on the nitrating agent. researchgate.net In strongly acidic media, the reaction likely proceeds through the protonated form of the heterocycle. researchgate.net Electrophilic halogenation, such as bromination and iodination, has also been demonstrated on related fused pyrazolo systems, typically occurring at the electron-rich positions of the six-membered ring. mdpi.comnih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Fused Pyrazolo Systems

Electrophile Reagent/Conditions Position of Substitution Reference
Nitronium ion (NO₂⁺) HNO₃ / H₂SO₄ C6-position mdpi.com
Bromonium ion (Br⁺) Bromine / Acetic Acid C6-position mdpi.com

These examples on analogous systems suggest that the C6 and C7 positions of this compound are potential sites for further electrophilic functionalization, allowing for the introduction of nitro, halogen, or other groups to modulate the compound's properties.

Cycloaddition Reactions of the Heterocyclic Core

The most prominent cycloaddition reaction associated with the pyrazolo[1,5-a]pyridine core is its synthesis, which typically involves a [3+2] dipolar cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.govacs.org This method is a powerful tool for constructing the bicyclic framework itself. rsc.orgorganic-chemistry.org

However, the participation of the fully formed pyrazolo[1,5-a]pyridine core in subsequent cycloaddition reactions is a less common and more advanced area of its chemistry. In principle, the heterocyclic system could act as a diene or dipolarophile in Diels-Alder or other cycloaddition reactions, depending on the electronic nature of its substituents and the reaction partner. The electron-rich nature of the fused ring system could allow it to react with electron-deficient dienophiles. This reactivity provides a potential pathway for constructing more complex, polycyclic architectures fused to the pyrazolo[1,5-a]pyridine core. Further research is required to fully explore the scope and utility of the heterocyclic core of this compound in such transformations.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. distantreader.org The pyrazole scaffold is a frequent participant in MCRs to generate diverse and complex bioactive molecules. mdpi.commdpi.com

While specific MCRs starting directly with this compound are not extensively documented, the functional groups present on the molecule make it a prime candidate for such reactions. For instance, derivatives of the title compound, such as a corresponding pyrazole-4-carbaldehyde, could participate in MCRs with active methylene (B1212753) compounds and other reagents to construct fused pyran-pyrazole systems. mdpi.com Similarly, aminopyrazole derivatives are common starting materials in MCRs for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocycles. nih.govresearchgate.net

The versatility of the pyrazole motif in MCRs suggests that this compound could be a valuable building block for combinatorial library synthesis after suitable functional group interconversion.

Table 2: Examples of Multicomponent Reactions with Pyrazole Derivatives

Pyrazole Precursor Other Reactants Product Type Catalyst/Solvent Reference
1H-Pyrazole-4-carbaldehyde Malononitrile, Active Methylenes Fused Pyran-pyrazole Pyrrolidine-acetic acid mdpi.com
5-Aminopyrazole β-Enaminones, Sodium Halides 3-Halo-pyrazolo[1,5-a]pyrimidine Microwave, Solvent-free researchgate.net

Synthesis of Complex Pyrazolo[1,5-a]pyridine Architectures through Sequential Reactions

The true synthetic utility of this compound lies in its capacity as a scaffold for building complex molecular architectures through sequential reactions. The two primary functional handles—the iodo group and the ethyl ester—can be manipulated independently to introduce a wide range of substituents and structural motifs.

The C5-iodo group is particularly valuable for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form vinyl-substituted derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

The ethyl ester at the C3 position offers another site for diversification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (amide coupling).

Reduced to a primary alcohol, which can be further functionalized.

Reacted with organometallic reagents to generate ketones or tertiary alcohols.

By combining these transformations in a logical sequence, highly complex and diverse pyrazolo[1,5-a]pyridine derivatives can be synthesized. For example, a Suzuki coupling at the C5 position followed by hydrolysis of the C3-ester and subsequent amide coupling would yield a trisubstituted product with significant molecular complexity. This strategic, stepwise approach is fundamental to using the title compound as a core building block in medicinal chemistry and drug discovery programs. nih.gov

Table 3: Illustrative Sequential Reaction Pathway

Step Position Reaction Type Reagents Resulting Functional Group
1 C5 Suzuki Coupling Arylboronic acid, Pd catalyst, Base C5-Aryl
2 C3 Ester Hydrolysis NaOH or LiOH C3-Carboxylic Acid

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms and Pathways

General mechanistic proposals for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold often involve the formation of key intermediates. For instance, one common pathway involves the reaction of an N-aminopyridinium ylide with a suitable Michael acceptor. The reaction is thought to proceed through a concerted or stepwise cycloaddition mechanism. However, without specific studies on the 5-iodo derivative, the precise nature of the transition states and the influence of the iodine substituent on the reaction pathway remain unknown.

No kinetic data or Kinetic Isotope Effect (KIE) studies have been published for reactions involving Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate. Such studies would be invaluable in elucidating the rate-determining steps of its formation or subsequent reactions and in understanding the bonding changes that occur in the transition state.

While plausible intermediates can be proposed based on general mechanisms for pyrazolo[1,5-a]pyridine synthesis, no specific intermediates in the synthesis or reactions of this compound have been isolated or spectroscopically characterized in the available literature.

Quantum Chemical Calculations

Computational studies on the broader family of pyrazolo[1,5-a]pyrimidines and other related heterocycles have been conducted, but specific data for the title compound is not available.

DFT calculations are a powerful tool for understanding the electronic properties of molecules. For this compound, such calculations could provide insights into its geometry, charge distribution, and spectroscopic properties. However, no such studies have been reported. A hypothetical data table of DFT-calculated parameters is presented below to illustrate the type of information that such a study might yield.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Calculated Value
Dipole Moment (Debye) Data not available
Total Energy (Hartree) Data not available
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Molecular dynamics simulations could offer a deeper understanding of the conformational flexibility and solvent effects on this compound. This would be particularly useful in understanding its behavior in solution and its interactions with other molecules. To date, no such simulations have been published.

FMO theory is instrumental in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character. While this theory has been applied to many heterocyclic systems, a specific FMO analysis for this compound is not available in the scientific literature. A hypothetical table of FMO-derived reactivity descriptors is provided to show what such an analysis might reveal.

Table 2: Hypothetical FMO-Derived Reactivity Descriptors for this compound

Descriptor Definition Predicted Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Global Hardness (η) (I - A) / 2 Data not available
Global Softness (S) 1 / (2η) Data not available
Electronegativity (χ) (I + A) / 2 Data not available

Theoretical Studies on Halogen Bonding Interactions in this compound Remain Unexplored

Despite the growing interest in halogen bonding in medicinal and materials chemistry, a thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the halogen bonding interactions within this compound. Halogen bonds are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov These interactions are increasingly recognized for their importance in drug design and crystal engineering. nih.gov

Computational chemistry provides powerful tools to model and understand these interactions, offering insights into their geometry, strength, and the electronic properties that govern them. nih.gov Theoretical studies often investigate the "σ-hole," a region of positive electrostatic potential on the halogen atom that is responsible for the attractive nature of the halogen bond. nih.gov Such studies can predict the likelihood and characteristics of halogen bonds forming between a molecule and a biological target or another molecule in a crystal lattice.

While research has been conducted on halogen bonding in various heterocyclic compounds, including those containing pyridine (B92270) and pyrazole (B372694) moieties, specific computational analyses of this compound are not present in the surveyed literature. Studies on other iodine-containing organic molecules have demonstrated the potential for strong halogen bonds, often in competition or cooperation with other non-covalent forces like hydrogen bonds. mdpi.commdpi.com However, without dedicated theoretical investigations into the title compound, any discussion of its specific halogen bonding capabilities, including potential interaction sites, bond strengths, and geometric preferences, would be purely speculative.

Further computational research is necessary to elucidate the role of the iodine atom in the molecular recognition and self-assembly of this compound. Such studies would provide valuable data on its potential as a building block in supramolecular chemistry and for the rational design of new functional materials or therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for the protons on the pyrazolo[1,5-a]pyridine (B1195680) core and the ethyl ester group. The introduction of an iodine atom at the C5 position is expected to significantly shift the signals of adjacent protons (H4 and H6) downfield due to its deshielding effect.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly bonded to the iodine (C5) would show a characteristic low-field chemical shift. The signals for the carbonyl carbon of the ester and the carbons of the bicyclic system would also be readily identifiable.

Predicted ¹H and ¹³C NMR Data for Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

This table is predictive and based on data for analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~8.2 -
H4 ~7.8 -
C4 - ~130
C5 - ~95
H6 ~7.4 -
C6 - ~125
H7 ~8.6 -
C7 - ~140
C8a - ~145
C=O - ~164
-OCH₂- ~4.4 ~61

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, correlations would be expected between the protons of the ethyl group and between neighboring protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule, such as linking the ethyl ester group to the C3 position of the pyrazolopyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₉IN₂O₂), the expected monoisotopic mass would be approximately 315.9709 g/mol . HRMS can confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.

Fragmentation analysis within the mass spectrometer can also offer structural information. Common fragmentation pathways for related pyrazolopyridine esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃), followed by the loss of carbon monoxide (CO). The presence of iodine would also lead to characteristic isotopic patterns and potential fragmentation involving the C-I bond. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester would be visible around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in Raman spectra, which can be useful for characterizing the pyrazolopyridine core.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state. For a related compound, ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate, X-ray analysis revealed that the bicyclic ring system is nearly planar. nih.gov A similar planarity would be expected for this compound. This method would also definitively confirm the position of the iodine atom at C5.

Crystallographic Data for a Related Pyrazolopyridine Derivative

Data for Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. nih.gov

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 6.8352 (3)
b (Å) 30.3999 (11)
c (Å) 7.5409 (3)
β (°) 97.375 (2)
Volume (ų) 1553.96 (11)

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis and purification of pyrazolopyridine derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would be a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for separation and identification. The mass spectrometer detector provides structural information on the separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This is a highly sensitive and selective technique for analyzing complex mixtures and confirming the identity of the desired product during reaction monitoring and final purity assessment.

Academic and Industrial Synthetic Applications of Ethyl 5 Iodopyrazolo 1,5 a Pyridine 3 Carboxylate

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The chemical structure of Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is endowed with distinct reactive centers that render it a highly versatile building block. The carbon-iodine (C-I) bond at the 5-position is particularly significant, serving as a key handle for various metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of substituents, including alkyl, alkynyl, and aryl groups, onto the pyrazolo[1,5-a]pyridine (B1195680) core.

Furthermore, the ethyl carboxylate group at the 3-position offers another site for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional derivatives. This dual functionality enables chemists to perform sequential and site-selective modifications, providing a pathway to complex and highly functionalized molecules. For instance, similar halogenated pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been shown to undergo site-selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig coupling reactions, demonstrating the synthetic potential of such intermediates. rsc.org

Below is a table summarizing the principal synthetic transformations involving the key functional groups of this compound and its analogs.

Functional GroupReaction TypeReagents & ConditionsResulting Moiety
5-IodoSuzuki-Miyaura CouplingBoronic acid/ester, Pd catalyst, Base5-Aryl / 5-Heteroaryl
5-IodoSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base5-Alkynyl
5-IodoBuchwald-Hartwig AminationAmine, Pd catalyst, Base5-Amino
5-IodoHeck CouplingAlkene, Pd catalyst, Base5-Alkenyl
3-Ethyl CarboxylateHydrolysisAqueous acid or base (e.g., NaOH, HCl)3-Carboxylic Acid
3-Ethyl CarboxylateAmidationAmine, coupling agent (e.g., HATU) or direct heating3-Carboxamide

Development of Privileged Pyrazolo[1,5-a]pyridine Scaffolds for Chemical Exploration

The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its presence in a variety of functional molecules. This compound serves as an excellent starting material for the development and diversification of this core structure. nih.gov By leveraging the reactivity of the iodo and ester groups, chemists can systematically modify the scaffold to explore the chemical space around it.

For example, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives often begins with a precursor like the corresponding carboxylic acid, which is readily obtained from the ethyl ester. nih.gov These synthetic routes allow for the generation of a multitude of analogs from a single, common intermediate. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions further expands the range of accessible structures, facilitating the exploration of structure-property relationships. nih.govnih.gov

Applications in the Synthesis of Precursors for Functional Molecules (excluding direct biological activity)

Beyond its role in building diverse molecular libraries, this compound is instrumental in the synthesis of advanced precursors for functional molecules. The pyrazolo[1,5-a]pyridine framework is a key component in various materials and ligands. The synthetic accessibility and modifiable nature of this compound allow for the tailored construction of intermediates destined for specific applications.

For instance, the introduction of specific functional groups through the C-I bond can lead to precursors for organic light-emitting diodes (OLEDs), dyes, or molecular sensors. The ester group can be converted to other functionalities that can participate in polymerization reactions or coordinate with metal ions, making it a precursor for novel polymers or metal-organic frameworks (MOFs). The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives for use as PI3Kδ inhibitors showcases how a core intermediate can be elaborated into complex functional molecules. nih.gov

Contribution to Fundamental Understanding of Heterocyclic and Organoiodine Chemistry

The study of this compound and its reactions contributes significantly to the fundamental understanding of heterocyclic and organoiodine chemistry. The pyrazolo[1,5-a]pyridine system is an electron-rich bicyclic heterocycle, and the position of the iodine atom influences the electronic properties and reactivity of the ring system.

Investigating the regioselectivity of reactions on this scaffold provides valuable data for theoretical and computational studies. For example, understanding why cross-coupling reactions occur preferentially at the C-I bond in the presence of other potentially reactive C-H bonds deepens the knowledge of palladium catalysis mechanisms. rsc.org Computational studies on similar scaffolds have been used to explain the origin of regioselectivity in such reactions. rsc.org The reactivity of this compound serves as a case study for exploring the interplay between the electronic nature of the heterocyclic core and the synthetic utility of the carbon-iodine bond.

Design and Generation of Chemically Diverse Libraries for Academic Screening

A key application of this compound in an academic setting is its use as a foundational molecule for combinatorial chemistry and the generation of diverse chemical libraries. The orthogonal reactivity of its two main functional groups is ideal for this purpose. A library can be constructed by first creating a set of diverse 5-substituted analogs through various palladium-catalyzed cross-coupling reactions. Subsequently, the ester at the 3-position can be converted into a range of amides or other derivatives. This two-dimensional diversification strategy allows for the rapid generation of hundreds of unique compounds from a single starting material. Such libraries are invaluable resources for high-throughput screening campaigns to discover new catalysts, materials, or molecular probes. The synthesis of a variety of pyrazolo[1,5-a]pyridine-3-carboxylates has been described for evaluation against various human cancer cell lines, demonstrating the utility of this scaffold in generating libraries for screening. nih.gov

Future Research Directions and Outlook for Ethyl 5 Iodopyrazolo 1,5 a Pyridine 3 Carboxylate

Exploration of Unprecedented Synthetic Pathways and Reaction Modes

While established methods for constructing the pyrazolo[1,5-a]pyridine (B1195680) core exist, future research will likely focus on discovering entirely new synthetic paradigms that offer novel substitution patterns and functional group tolerance. The most common route involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes. acs.org However, innovation can be driven by exploring alternative disconnections and reaction mechanisms.

Future avenues include:

Transition-Metal-Catalyzed C-H Activation/Annulation: Developing methods that forge the bicyclic core by directly activating C-H bonds on pyridine (B92270) and a suitable pyrazole (B372694) precursor would represent a significant step forward. This could provide access to derivatives that are difficult to obtain through traditional cycloaddition pathways.

Photoredox-Mediated Cyclizations: Harnessing the power of visible light to initiate radical-based cyclizations could offer mild and highly selective routes to the pyrazolo[1,5-a]pyridine scaffold. Investigating radical precursors that can be triggered by light to form the key C-N or N-N bonds is a promising direction.

Novel Multi-component Reactions (MCRs): Designing new MCRs that assemble the Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate framework in a single step from simple, readily available starting materials would be highly valuable. This approach enhances synthetic efficiency and allows for rapid library generation.

A comparative look at potential synthetic strategies is outlined below.

Synthetic Strategy Potential Starting Materials Key Transformation Anticipated Advantages
C-H AnnulationSubstituted Pyridine, Functionalized PyrazolePd, Rh, or Ru-catalyzed C-H activation and couplingHigh step economy, novel regioselectivity
Photoredox CyclizationPyridyl-tethered radical precursorVisible light-induced radical cascadeMild conditions, high functional group tolerance
Multi-component ReactionPyridine derivative, hydrazine, β-ketoesterOne-pot condensation/cyclization cascadeHigh efficiency, rapid access to diversity

Development of More Sustainable and Atom-Economical Methodologies

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. Future work on this compound will undoubtedly prioritize the development of methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key areas for development include:

Catalyst-Free and Metal-Free Reactions: Expanding on existing metal-free approaches, such as those utilizing cross-dehydrogenative coupling (CDC) promoted by simple reagents like acetic acid and oxygen, is a critical goal. acs.orgnih.gov Research into iodine-catalyzed or organocatalyzed syntheses of the pyrazolo[1,5-a]pyridine core could eliminate reliance on precious metals. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Applying this technology to the synthesis and derivatization of this compound could lead to more efficient and scalable processes.

Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally benign alternatives such as water, ethanol (B145695), or bio-based solvents is a crucial aspect of sustainable synthesis.

In-Depth Mechanistic Studies on Challenging Transformations

A thorough understanding of reaction mechanisms is paramount for process optimization and the rational design of new transformations. The C(5)-I bond in this compound is a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), but the influence of the fused heterocyclic system on these reactions is not fully understood.

Future mechanistic investigations should focus on:

Kinetics and Intermediates in Cross-Coupling: Detailed kinetic analysis and the use of in situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize catalyst resting states and key intermediates (e.g., oxidative addition complexes) in coupling reactions involving the C-I bond.

Computational Elucidation of Reaction Pathways: Employing Density Functional Theory (DFT) calculations to model transition states and reaction pathways. researchgate.net This can provide insights into regioselectivity, catalyst behavior, and the electronic effects of the pyrazolo[1,5-a]pyridine core, guiding the development of more efficient catalytic systems.

Understanding Halogen Bonding Interactions: Investigating the role of the iodine atom as a halogen bond donor in both the solid state and in solution. This could reveal novel non-covalent interactions that can be exploited in catalyst design, crystal engineering, and molecular recognition.

Computational Design and Predictive Modeling for Novel Derivatives with Tunable Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties. By modeling derivatives of this compound, researchers can predict their electronic properties, reactivity, and potential biological activity before committing to laboratory synthesis. rsc.orgnih.gov

Future research in this area will involve:

In Silico Library Design: Creating virtual libraries of derivatives by modifying substituents at various positions on the scaffold. Computational screening can then identify candidates with optimized properties, such as specific absorption/emission wavelengths for materials applications or binding affinities for biological targets. nih.gov

Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict how structural modifications will affect the reactivity of the C-I bond or other functional groups. This would enable the fine-tuning of substrates for specific synthetic transformations.

Molecular Docking for Drug Discovery: The pyrazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry. nih.gov Molecular docking simulations can be used to predict the binding modes of novel derivatives with protein targets (e.g., kinases, enzymes), guiding the design of new therapeutic agents. nih.govmdpi.com

Computational Tool Application Area Predicted Outcome
Density Functional Theory (DFT)Mechanistic StudiesTransition state energies, electronic properties
Molecular DockingDrug DiscoveryBinding affinity, protein-ligand interactions
QSAR/QSPRMaterials & Synthetic DesignReactivity, photophysical properties

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability Research

To transition from laboratory-scale synthesis to larger-scale production for industrial applications, the adoption of modern manufacturing technologies is essential. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net

The integration of this compound into these platforms is a key future direction:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the parent compound. This could involve packed-bed reactors with immobilized catalysts or high-temperature/high-pressure reactors to accelerate reaction rates safely. mdpi.com

Automated Derivatization and Screening: Coupling a flow reactor to automated purification and analysis systems. This would allow for the rapid, sequential synthesis of a library of derivatives via cross-coupling reactions at the C(5)-I position, followed by immediate screening for desired properties.

Telescoped Reactions: Creating multi-step flow sequences where the crude output from one reaction is directly used as the input for the next, minimizing manual handling and purification steps. uc.pt This "telescoped" approach could be used to build complex molecules from the this compound scaffold in a highly efficient, automated manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydroxylamine-O-sulfonic acid facilitates the formation of N-aminopyridine intermediates, which undergo 1,3-dipolar cycloaddition with ethyl propionate . Optimizing solvent systems (e.g., DMF/water mixtures) and reaction temperature (60–80°C) improves yields to 88–93% .
  • Key Parameters :

StepReaction ConditionsYield Range
CyclizationDMF/water, 70°C88–93%
IodinationKI, AcOH, 90°C75–82%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of iodination at the 5-position (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in triclinic P1 space groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.1 for C₁₀H₁₀IN₃O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Pharmacological Scaffold : The iodinated pyrazolo[1,5-a]pyridine core is a precursor for antitumor and antiviral agents. Substituent modifications (e.g., ester hydrolysis to carboxylic acids) enhance target binding .
  • Chemical Sensors : Integration into transducer systems enables selective detection of metal ions (e.g., Cu²⁺) via fluorescence quenching .

Advanced Research Questions

Q. How can researchers address low yields in the iodination step during synthesis?

  • Data Contradiction Analysis : Reported yields vary (75–82%) due to competing side reactions (e.g., diiodination or ring oxidation).
  • Optimization Strategies :

  • Use controlled stoichiometry (1.1 eq I₂) and acetic acid as a proton source to minimize byproducts .
  • Microwave-assisted synthesis reduces reaction time and improves selectivity .

Q. What explains discrepancies in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?

  • Hypothesis Testing : Variations in assay conditions (e.g., cell lines, incubation times) and structural differences (e.g., electron-withdrawing vs. donating groups) alter activity. For example:

DerivativeSubstituentIC₅₀ (μM)Target
5-IodoIodine0.8HDAC6
5-AminoNH₂2.4DHODH
  • Structural Insights : The iodine atom enhances lipophilicity and π-stacking with enzyme pockets, improving inhibition .

Q. How can intramolecular interactions influence the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Buchwald–Hartwig Amination : The 5-iodo group participates in Pd-catalyzed C–N coupling. Steric hindrance from the ethyl ester at C3 necessitates bulky ligands (e.g., XPhos) for efficient catalysis .
  • DFT Calculations : Predict reaction barriers for competing pathways (e.g., oxidative addition at C–I vs. ester hydrolysis) .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Approaches :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to targets like dihydroorotate dehydrogenase (DHODH) .
  • CRISPR-Cas9 Knockout Models : Confirms target specificity by comparing activity in wild-type vs. DHODH-deficient cells .

Data Contradiction Resolution Table

IssueConflicting ReportsResolution Strategy
Iodination Yield75% (conventional) vs. 82% (microwave)Optimize via microwave irradiation
Biological ActivityVariable IC₅₀ across assaysStandardize assays using WHO reference cell lines

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Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
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Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.